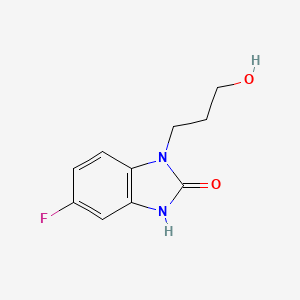
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮是一种合成的有机化合物,属于苯并咪唑类。该化合物以其在5位上的氟原子,在1位上的羟丙基,以及苯并咪唑-2-酮核心结构而著称。
准备方法
合成路线和反应条件
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮的合成通常涉及以下步骤:
原料: 合成从商品化的原料开始,例如5-氟-2-硝基苯胺和3-氯丙醇。
还原: 使用还原剂(如钯碳 (Pd/C))在氢气存在下,将5-氟-2-硝基苯胺的硝基还原为胺。
环化: 然后,将生成的5-氟-2-氨基苯在碱性条件下(例如氢氧化钠)与3-氯丙醇进行环化,形成苯并咪唑环。
水解: 最后一步是水解中间产物,生成5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流反应器和优化的反应条件可以提高产量和纯度,同时降低生产成本。
化学反应分析
反应类型
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮经历各种化学反应,包括:
氧化: 使用氧化剂(如高锰酸钾 (KMnO4))可以将羟丙基氧化形成羰基。
还原: 该化合物可以被还原以去除氟原子,从而产生非氟化的苯并咪唑衍生物。
取代: 在适当条件下,氟原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO4)。
还原: 以钯碳 (Pd/C) 为催化剂的氢气 (H2)。
取代: 在碱存在下(例如氢氧化钠)的胺或硫醇等亲核试剂。
主要产物
氧化: 5-氟-1,3-二氢-1-(3-氧丙基)-2H-苯并咪唑-2-酮。
还原: 1-(3-羟丙基)-1,3-二氢-2H-苯并咪唑-2-酮。
取代: 5-氨基-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮。
科学研究应用
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮的作用机制涉及其与特定分子靶标的相互作用。氟原子增强了化合物对某些酶或受体的结合亲和力,从而导致其活性的调节。羟丙基也可能有助于化合物的溶解性和生物利用度。
相似化合物的比较
类似化合物
5-氟-1,3-二氢-2H-苯并咪唑-2-酮: 缺少羟丙基,导致不同的化学性质和生物活性。
1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮: 缺少氟原子,导致与某些分子靶标的结合亲和力降低。
5-氯-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮: 用氯取代氟会改变化合物的反应性和生物学效应。
独特性
5-氟-1,3-二氢-1-(3-羟丙基)-2H-苯并咪唑-2-酮由于同时存在氟原子和羟丙基而具有独特性。这种组合赋予其独特的化学和生物学性质,使其成为各种应用的宝贵化合物。
生物活性
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one (CAS No. 83846-79-1) is a synthetic derivative of the benzimidazole family, notable for its unique structural features, including a fluorine atom and a hydroxypropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
Structure and Composition
The molecular formula of this compound is C10H11FN2O2, with a molecular weight of 210.20 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| CAS No. | 83846-79-1 |
| Molecular Formula | C10H11FN2O2 |
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | 6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one |
| InChI Key | IVGODYPSWUHEOM-UHFFFAOYSA-N |
Synthesis
The compound can be synthesized through a series of chemical reactions involving commercially available starting materials like 5-fluoro-2-nitroaniline and 3-chloropropanol. The synthesis typically includes reduction, cyclization, and hydrolysis steps to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the hydroxypropyl group may improve solubility and bioavailability .
Pharmacological Properties
Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor modulator. It has been investigated for various pharmacological effects, including:
- Anti-inflammatory properties
- Anticancer activity
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 5.0 | |
| NCI-H460 (lung cancer) | 4.5 | |
| HepG2 (liver cancer) | 6.0 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
In a recent study focused on the pharmacological evaluation of benzimidazole derivatives, this compound was found to exhibit significant inhibition of cell proliferation in various cancer models. The study highlighted its potential as a lead compound for developing new anticancer agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Differences |
|---|---|
| 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | Lacks hydroxypropyl group |
| 1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one | Lacks fluorine atom |
| 5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one | Substituted chlorine affects reactivity and activity |
This comparative analysis underscores the significance of both the fluorine atom and hydroxypropyl group in modulating the biological activity of the compound.
属性
CAS 编号 |
83846-79-1 |
|---|---|
分子式 |
C10H11FN2O2 |
分子量 |
210.20 g/mol |
IUPAC 名称 |
6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H11FN2O2/c11-7-2-3-9-8(6-7)12-10(15)13(9)4-1-5-14/h2-3,6,14H,1,4-5H2,(H,12,15) |
InChI 键 |
IVGODYPSWUHEOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC(=O)N2CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















